
Technical Specification & Synthetic Guide: (4-
Chloro-6-methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name:
(4-Chloro-6-methylpyridin-3-

YL)methanamine

Cat. No.: B11813838

Get Quote

Executive Summary
(4-Chloro-6-methylpyridin-3-yl)methanamine (CAS: 1060810-06-1) is a high-value

heterocyclic building block used extensively in modern drug discovery. As a functionalized

pyridine, it serves as a critical "privileged scaffold" in the synthesis of kinase inhibitors, EZH2

inhibitors, and antiviral agents.

The molecule features three distinct points of reactivity:

The Primary Amine: A nucleophilic handle for amide coupling, reductive amination, or

sulfonylation.

The C4-Chlorine: An electrophilic site activated by the pyridine nitrogen, enabling SNAr

displacements to introduce complexity.

The Pyridine Nitrogen: A site for salt formation or coordination, influencing solubility and

pharmacokinetics.
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This guide details the physicochemical profile, validated synthetic pathways, and handling

protocols required for the rigorous application of this intermediate in pharmaceutical research.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]

Property Specification

IUPAC Name (4-Chloro-6-methylpyridin-3-yl)methanamine

CAS Number 1060810-06-1

Molecular Formula C₇H₉ClN₂

Molecular Weight 156.61 g/mol

SMILES CC1=NC=C(CN)C(Cl)=C1

Appearance
Off-white to yellow solid (HCl salt) or viscous oil

(Free base)

Solubility
High in DMSO, Methanol, Water (as salt);

Moderate in DCM (as free base)

pKa (Calc) ~8.5 (Primary amine), ~3.0 (Pyridine N)

Validated Synthetic Methodologies
The synthesis of (4-Chloro-6-methylpyridin-3-yl)methanamine requires careful control to

prevent the displacement of the labile C4-chlorine atom or over-reduction of the pyridine ring.

Two primary routes are established: the Nitrile Reduction Route (preferred for scale-up) and the

Alcohol Functionalization Route (preferred for lab-scale flexibility).

Method A: The Nitrile Reduction Route (Scale-Up)
This pathway starts from the commercially available 4-hydroxy-6-methylnicotinonitrile. It is

favored for its atom economy and avoidance of azide intermediates.

Chlorination: Treatment of 4-hydroxy-6-methylnicotinonitrile with phosphoryl chloride (POCl₃)

yields 4-chloro-6-methylnicotinonitrile. This step activates the C4 position.[1]
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Selective Reduction: The nitrile is reduced to the primary amine.

Critical Control Point: Catalytic hydrogenation (Pd/C, H₂) is contraindicated as it frequently

leads to hydrodechlorination (loss of the Cl atom).

Protocol: Use Borane-THF complex (BH₃·THF) or Sodium Borohydride (NaBH₄) with

Cobalt(II) chloride. These reagents selectively reduce the nitrile without touching the aryl

chloride.

Method B: The Alcohol Functionalization Route
This route utilizes (4-chloro-6-methylpyridin-3-yl)methanol as the precursor.[2]

Activation: The alcohol is converted to a mesylate (using MsCl/TEA) or a chloride (using

SOCl₂).

Azidation: Displacement with Sodium Azide (NaN₃) yields the corresponding benzyl azide.

Staudinger Reduction: The azide is reduced to the amine using Triphenylphosphine (PPh₃)

and water. This method is exceptionally mild and preserves the C4-chlorine.

Synthetic Workflow Diagram (Graphviz)
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Critical Control: Avoid Pd/C + H2 to prevent dechlorination

Precursor A:
4-Hydroxy-6-methyl-

nicotinonitrile

Intermediate:
4-Chloro-6-methyl-

nicotinonitrile

POCl3, Reflux
(Chlorination)

Target Molecule:
(4-Chloro-6-methylpyridin-

3-yl)methanamine

BH3·THF or
NaBH4/CoCl2

(Selective Reduction)

Precursor B:
(4-Chloro-6-methyl-

pyridin-3-yl)methanol

Intermediate:
Mesylate / Alkyl Halide

MsCl, TEA
(Activation)

Intermediate:
Pyridyl Azide

NaN3, DMF
(Substitution)

PPh3, H2O
(Staudinger Reduction)

Click to download full resolution via product page

Caption: Dual synthetic pathways highlighting the critical divergence in reduction strategies to

preserve the C4-chlorine substituent.

Structural Characterization & Quality Control
To ensure the integrity of the molecule, particularly the presence of the chlorine atom and the

correct oxidation state of the amine, the following spectral signatures must be verified.

Nuclear Magnetic Resonance (NMR)[3][5][10]
¹H NMR (400 MHz, DMSO-d₆):
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δ 8.45 ppm (s, 1H): Proton at C2 position (deshielded by adjacent N and Cl).

δ 7.45 ppm (s, 1H): Proton at C5 position.

δ 3.80 ppm (s, 2H): Benzylic methylene protons (-CH₂NH₂).

δ 2.48 ppm (s, 3H): Methyl group at C6.

Note: Amine protons (-NH₂) typically appear as a broad singlet around 1.5–2.0 ppm in

CDCl₃ or may exchange in protic solvents.

Mass Spectrometry (LC-MS)
Molecular Ion: [M+H]⁺ = 157.1.

Isotope Pattern: A distinct 3:1 ratio for peaks at m/z 157 and 159 is mandatory, confirming

the presence of a single Chlorine atom (³⁵Cl/³⁷Cl natural abundance). Absence of the 159

peak indicates dechlorination (impurity).

Applications in Drug Discovery[2][5][10][11]
Scaffold Utility
The (4-Chloro-6-methylpyridin-3-yl)methanamine scaffold is designed for Fragment-Based

Drug Design (FBDD).

SNAr Displacement: The Chlorine at C4 is activated by the electron-withdrawing pyridine

nitrogen. It can be displaced by amines, thiols, or alkoxides to create 3,4-disubstituted

pyridines, a motif found in many EGFR and tyrosine kinase inhibitors.

Amide Coupling: The primary amine is a standard handle for linking to "hinge-binding" motifs

or solubilizing tails.

Therapeutic Relevance[2][5][9]
Epigenetics: Used in the synthesis of EZH2 inhibitors where the pyridine ring mimics the

histone tail or cofactor interactions.
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Antivirals: Precursor for HIV Integrase inhibitors, specifically those requiring a specific spatial

arrangement of a basic amine relative to a hydrophobic core.

DNase I Inhibitors: Recent studies utilize chloro-pyridine squaramates derived from this

amine as potent inhibitors of Deoxyribonuclease I.

Handling, Stability & Safety
Storage: The free base is prone to oxidation and carbamate formation (CO₂ absorption).

Store as the Dihydrochloride salt (highly stable) or under Argon at -20°C.

Hygroscopicity: The salt form is hygroscopic; handle in a desiccated environment.

Safety Profile (GHS):

H301/H311: Toxic if swallowed or in contact with skin (typical for aminopyridines).

H315/H319: Causes skin and serious eye irritation.

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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